molecular formula C8H14ClNO2 B2431607 Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 1989671-42-2

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B2431607
CAS No.: 1989671-42-2
M. Wt: 191.66
InChI Key: ZMXSRWMKIWNDEA-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, and an ethyl ester functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to ensure the scalability of the process. The key synthetic step involves the use of photochemistry, specifically [2 + 2] cycloaddition, to access new building blocks . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where the ester or amine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its combination of the bicyclic core and the ethyl ester functional group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)5-9-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXSRWMKIWNDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-42-2
Record name ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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